molecular formula C17H18N6O B6565979 1-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 921084-90-4

1-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B6565979
CAS No.: 921084-90-4
M. Wt: 322.4 g/mol
InChI Key: VUILHVVECSESSA-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and two methylphenyl groups, which are benzene rings with a methyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an azide with a nitrile under acidic conditions.

    Attachment of the Methylphenyl Groups: The methylphenyl groups can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkyl halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Could be used in the production of polymers or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to specific sites and modulate their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylphenyl)-3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea: Similar structure with a chlorine atom instead of a methyl group.

    1-(3-methylphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea: Contains a methoxy group instead of a methyl group.

Uniqueness

1-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is unique due to the presence of both methylphenyl groups and the tetrazole ring, which can confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-12-6-8-15(9-7-12)23-16(20-21-22-23)11-18-17(24)19-14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUILHVVECSESSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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